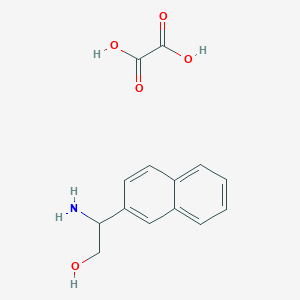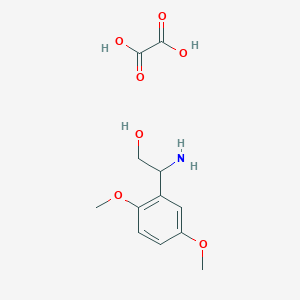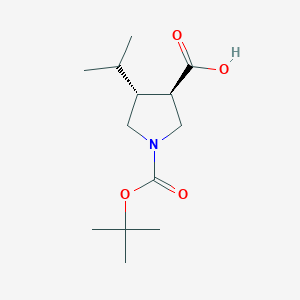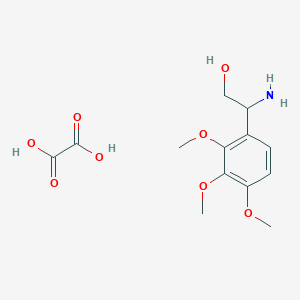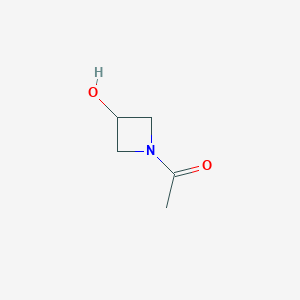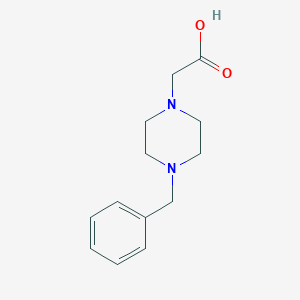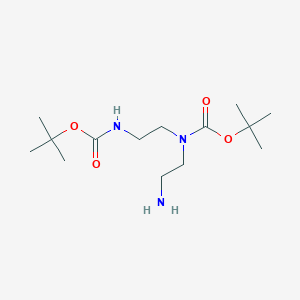
1,4-Bis-Boc-1,4,7-triazaheptane
Vue d'ensemble
Description
1,4-Bis-Boc-1,4,7-triazaheptane is an alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
The synthesis of 1,4-Bis-Boc-1,4,7-triazaheptane involves the use of 2-(tert-butoxycarbonyloximino)-2-phenylacetonitrile (Boc-ON) in THF. The reaction mixture is stirred at 0° C. for 1 hour .
Molecular Structure Analysis
The 1,4-Bis-Boc-1,4,7-triazaheptane molecule contains a total of 49 bonds. There are 20 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 2 (thio-) carbamates (aliphatic), and 1 primary amine(s) (aliphatic) .
Chemical Reactions Analysis
1,4-Bis-Boc-1,4,7-triazaheptane is used as a linker in the synthesis of PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Physical And Chemical Properties Analysis
1,4-Bis-Boc-1,4,7-triazaheptane has a molecular weight of 303.4 g/mol . It appears as a yellow to brown solid . The compound has a molecular formula of C14H29N3O4 .
Applications De Recherche Scientifique
Proteomics Research
1,4-Bis-Boc-1,4,7-triazaheptane: is utilized in proteomics research as a biochemical tool . Its molecular structure, consisting of a triazaheptane core protected by t-butyloxycarbonyl (Boc) groups, makes it a valuable asset for studying protein interactions and functions.
Synthesis of PROTACs
This compound serves as an alkyl/ether-based PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are molecules designed to degrade specific proteins of interest, which is a promising strategy for drug development, especially in targeting proteins that are considered ‘undruggable’ by conventional methods.
Monoclonal Antibody Conjugates
In medical research, 1,4-Bis-Boc-1,4,7-triazaheptane is used to prepare bifunctional chelators. These chelators are then applied to the synthesis of monoclonal antibody conjugates for tumor targeting , providing a method for delivering therapeutic agents directly to cancer cells.
Polyamine Linker for Drug Delivery
The compound acts as a protected polyamine linker or side-chain in various applications, including drug delivery systems . The protection of the amine groups allows for controlled reactivity, which is crucial in the development of targeted drug delivery mechanisms.
Materials Science Applications
In materials science, 1,4-Bis-Boc-1,4,7-triazaheptane can be used to modify the surface properties of materials or as a building block for creating novel polymers with specific characteristics .
Mécanisme D'action
Target of Action
It is known to be used in the synthesis of proteolysis targeting chimeras (protacs) . PROTACs are designed to target specific proteins for degradation .
Mode of Action
1,4-Bis-Boc-1,4,7-triazaheptane acts as a linker in the design of PROTAC molecules . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The compound helps connect the target protein with the protein degradation machinery, facilitating the degradation of the specific protein .
Biochemical Pathways
The biochemical pathways affected by 1,4-Bis-Boc-1,4,7-triazaheptane are related to the ubiquitin-proteasome system . This system is responsible for protein degradation in cells . By facilitating the degradation of specific proteins, the compound can influence various biochemical pathways depending on the function of the targeted protein .
Result of Action
The molecular and cellular effects of 1,4-Bis-Boc-1,4,7-triazaheptane are related to its role in the degradation of specific proteins . By targeting these proteins for degradation, it can influence cellular processes that these proteins are involved in .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O4/c1-13(2,3)20-11(18)16-8-10-17(9-7-15)12(19)21-14(4,5)6/h7-10,15H2,1-6H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNOQXYYSVIUNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CCN)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373212 | |
| Record name | 1,4-Bis-Boc-1,4,7-triazaheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis-Boc-1,4,7-triazaheptane | |
CAS RN |
120131-72-8 | |
| Record name | 1,4-Bis-Boc-1,4,7-triazaheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111284.png)

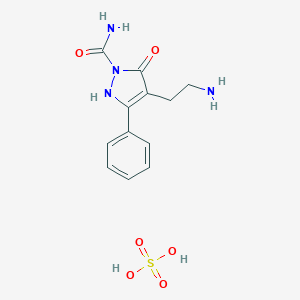
![5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111288.png)

